5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene
Overview
Description
5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophene is a chemical compound with the empirical formula C14H22S2Sn2 and a molecular weight of 491.87 . It is used for the synthesis of small molecules and polymer semiconductors for OFETs, OLED, PLED, OPV applications .
Synthesis Analysis
The compound can be synthesized from commercially available 2,2’-bithiophene, which is lithiated selectively at 5,5’-positions, using two equivalents of n-BuLi in anhydrous THF at −78 °C .Molecular Structure Analysis
The Stille-coupling reaction of cyclobutene 1 with 5,5′-bis(trimethylstannyl)-2,2′-bithiophene (2THSn) using [Pd(π-cinnamyl)Cl]2 as the precatalyst and tBuXPhos as the ligand, resulted in a 34% yield of soluble red solids and side products .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 96-100°C . The boiling point is predicted to be 418.2±55.0 °C . It has a density, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .Scientific Research Applications
Organic Thin-Film Transistor Performances
Research has shown that the introduction of longer β-unsubstituted oligothiophene units in diketopyrrolopyrrole-based copolymers significantly affects their molecular weight, solubility, and ultimately the performance of organic thin-film transistors (OTFTs). This indicates the potential of 5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene in enhancing OTFT performances through improved molecular design (Yi et al., 2013).
Electropolymerization and Film Characterization
The compound's derivatives have been studied for their electropolymerization properties, resulting in polythiophene films. These films, characterized by FT-IR and Raman spectroscopy, exhibit high structural organization, which is crucial for applications in electronic materials (Sauvajol et al., 1994).
Synthesis and Characterisation in Copolymers
A study on the synthesis and characterization of new acetylide-functionalised oligothiophenes and their dinuclear platinum complexes demonstrates the potential of 5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene in the creation of novel materials with unique electronic properties, which could be beneficial in the field of materials science (Lewis et al., 1997).
Modified Polythiophene Derivatives for Photovoltaic Application
Research into modified structures of polythiophene derivatives incorporating this compound has shown potential in photovoltaic applications. The study indicates how molecular engineering on conjugated side chains can affect optical, electronic, and photovoltaic properties (Hsiow et al., 2016).
Synthesis via Organotin Compounds
The use of organotin compounds, including 5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene, in synthesizing functionalized oligothiophenes, highlights its role in creating complex organic molecules, which could be critical in various chemical and material science applications (Kamal et al., 1997).
Safety And Hazards
properties
IUPAC Name |
trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6S3.6CH3.2Sn/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;;;;;;;;/h1-6H;6*1H3;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKQPMKITUNTEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)[Sn](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24S3Sn2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70778123 | |
Record name | ([1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-diyl)bis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70778123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene | |
CAS RN |
178931-63-0 | |
Record name | ([1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-diyl)bis(trimethylstannane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70778123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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